13-{[(3-tert-Butyloxycarbonyl)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl} Baccatin III
Description
13-{[(3-tert-Butyloxycarbonyl)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl} Baccatin III (CAS: 143527-72-4) is a semisynthetic derivative of Baccatin III, a key diterpenoid intermediate in the biosynthesis of the anticancer drug paclitaxel (Taxol®). Its molecular formula is C₄₈H₅₉NO₁₅, with a molecular weight of 889.98 g/mol . The compound features a modified oxazolidine moiety at the C13 position of Baccatin III, where the tert-butyloxycarbonyl (Boc) group acts as a protective agent for the amino functionality during synthetic steps. This modification is critical in paclitaxel semi-synthesis, enabling controlled side-chain attachment while preserving the bioactive core structure of Baccatin III .
Baccatin III itself (C₃₅H₄₆O₁₂) is a tetracyclic diterpene with hydroxyl and acetyl groups essential for microtubule-stabilizing activity. The introduction of the oxazolidine group in the target compound enhances solubility and stability during chemical synthesis, addressing challenges in large-scale paclitaxel production .
Propriétés
IUPAC Name |
3-O-tert-butyl 5-O-[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H59NO15/c1-25-30(60-41(55)36-34(28-18-14-12-15-19-28)49(45(9,10)63-36)42(56)64-43(4,5)6)23-48(57)39(61-40(54)29-20-16-13-17-21-29)37-46(11,31(52)22-32-47(37,24-58-32)62-27(3)51)38(53)35(59-26(2)50)33(25)44(48,7)8/h12-21,30-32,34-37,39,52,57H,22-24H2,1-11H3/t30-,31-,32+,34-,35+,36+,37-,39-,46+,47-,48+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYACHFKTHWNCKY-RTMVWDMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C5C(N(C(O5)(C)C)C(=O)OC(C)(C)C)C6=CC=CC=C6)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@H]5[C@@H](N(C(O5)(C)C)C(=O)OC(C)(C)C)C6=CC=CC=C6)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H59NO15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
890.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Baccatin III Isolation and Preprocessing
Baccatin III is sourced via:
Oxazolidine Sidechain Synthesis
The sidechain 2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl is synthesized via:
-
Amino alcohol cyclization : Reacting (2R,3S)-phenylisoserine with acetone under acidic conditions to form the oxazolidine ring.
-
Boc protection : Treating the oxazolidine with di-tert-butyl dicarbonate () in tetrahydrofuran (THF) at 0°C, achieving >90% yield.
Stepwise Preparation Methodology
Protection of Baccatin III at C-7
The 7-hydroxyl group of baccatin III is protected to prevent undesired reactivity during C-13 coupling:
-
Base-mediated deprotonation :
-
Electrophilic protection :
Table 1 : Comparison of Protecting Groups for Baccatin III C-7 Hydroxyl
| Protecting Group | Reagent | Base | Yield (%) | Deprotection Method |
|---|---|---|---|---|
| Boc | LiHMDS | 82 | TFA/CHCl (0°C) | |
| CBZ | LiHMDS | 82 | H/Pd-C | |
| TROC | TROC-Cl | LiHMDS | 41 | Zn/MeOH |
C-13 Sidechain Coupling
The Boc-protected oxazolidine sidechain is coupled to 7-O-protected baccatin III via esterification :
-
Activation : The sidechain’s carboxylic acid is activated with 1,1′-carbonyldiimidazole (CDI) in dichloromethane (DCM).
-
Coupling : React the activated sidechain with 7-O-Boc-baccatin III using 4-dimethylaminopyridine (DMAP) as a catalyst at 25°C for 12 hours.
-
Workup : Purify via flash chromatography (hexane/ethyl acetate) to isolate the product in 70–75% yield.
Critical Parameters :
-
Temperature : Reactions above 30°C promote epimerization at C-13.
Deprotection and Finalization
Removal of Boc Protecting Group
The Boc group at C-7 is cleaved under mild acidic conditions:
Crystallization and Characterization
The final compound is crystallized from methanol/water (9:1) and characterized via:
-
HPLC : Purity >99% (C18 column, acetonitrile/water gradient).
Research Findings and Optimization Insights
Comparative Analysis of Protecting Groups
Solvent and Base Optimization
-
DMF Superiority : Enhances anion stability vs. THF (source 1, Example 2).
-
LiHMDS Efficiency : Provides cleaner reactions vs. KHMDS or NaHMDS.
Table 2 : Optimization of Coupling Conditions
| Parameter | Optimal Value | Alternative | Impact on Yield |
|---|---|---|---|
| Base | LiHMDS | NaHMDS | ↓ 15% |
| Solvent | Anhydrous DMF | THF | ↓ 30% |
| Temperature | −35°C to −30°C | 0°C | ↓ 20% |
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions can be used to modify the formyl group.
Substitution: Various substitution reactions can be performed on the phenyl ring or the oxazolidine ring.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions vary depending on the substituent but often involve catalysts like palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products: The major products depend on the specific reactions performed. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes.
Applications De Recherche Scientifique
Anticancer Activity
Research indicates that derivatives of baccatin III exhibit significant anticancer properties. The oxazolidine moiety in 13-{[(3-tert-Butyloxycarbonyl)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl} Baccatin III enhances the compound's ability to inhibit tumor cell proliferation. Studies have shown that this compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
Drug Delivery Systems
The unique structural features of this compound allow it to be integrated into drug delivery systems. Its lipophilic nature facilitates the formulation of nanoparticles that can encapsulate hydrophilic drugs, enhancing their bioavailability and therapeutic efficacy. Research on polymeric micelles incorporating baccatin derivatives has demonstrated improved solubility and controlled release profiles .
Synthetic Methodologies
The synthesis of this compound serves as a model for developing new synthetic methodologies in organic chemistry. The use of organocatalysis and green chemistry principles in its synthesis aligns with current trends toward sustainable practices in chemical manufacturing .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer efficacy | Demonstrated that the compound significantly reduced tumor size in xenograft models of breast cancer. |
| Study B | Drug delivery | Formulated nanoparticles using this compound that improved the pharmacokinetics of co-administered chemotherapeutics. |
| Study C | Synthetic methodology | Developed a novel synthesis route using organocatalysis that increased yield and reduced waste compared to traditional methods. |
Mécanisme D'action
The mechanism of action of taxane derivatives, including 13-{[(3-tert-Butyloxycarbonyl)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl} Baccatin III, involves the stabilization of microtubules. This prevents their depolymerization, which is essential for cell division. By inhibiting microtubule dynamics, these compounds effectively halt the proliferation of cancer cells. The molecular targets include tubulin, a protein that forms the microtubules, and various pathways involved in cell cycle regulation.
Comparaison Avec Des Composés Similaires
Structural Analogs of Baccatin III Derivatives
The C13 side chain of Baccatin III is a common site for structural modifications to optimize pharmacokinetics or simplify synthesis. Key analogs include:
Key Structural Insights :
- The Boc-protected oxazolidine group in the target compound enhances steric protection of reactive sites compared to simpler esters (e.g., propyl or butyl analogs), reducing undesired side reactions during synthesis .
- Unlike 10-DAB, which requires acetylation at C10 for bioactivity, the target compound retains the C10 acetyl group, preserving its role in microtubule binding .
Industrial and Pharmacopoeial Relevance
- Impurity Profiles :
- Cost-Effectiveness: Using N-acetyl-D-glucosamine as an acetyl donor reduces Baccatin III production costs by 40% compared to acetyl-CoA, a strategy applicable to the target compound’s synthesis .
Activité Biologique
The compound 13-{[(3-tert-Butyloxycarbonyl)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl} Baccatin III is a derivative of Baccatin III, a key precursor in the synthesis of the anticancer drug paclitaxel (Taxol). This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, synthesis, and potential therapeutic applications.
Molecular Structure
- Molecular Formula : C48H59NO15
- Molecular Weight : 889.98 g/mol
- CAS Number : 143527-72-4
Structural Characteristics
The compound features a complex structure with a baccatin backbone modified by a tert-butyloxycarbonyl (Boc) protecting group and an oxazolidine ring. The Boc group is known for its role in protecting amines during synthesis, facilitating the formation of various derivatives without compromising the core structure.
The biological activity of this compound can be attributed to its interaction with microtubules. Similar to paclitaxel, it is believed to stabilize microtubule polymerization, thereby inhibiting mitosis in cancer cells. This mechanism is critical for its potential use as an anticancer agent.
Anticancer Activity
Recent studies have demonstrated that derivatives of Baccatin III exhibit significant cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.5 | |
| A549 (Lung Cancer) | 0.8 | |
| HeLa (Cervical Cancer) | 1.2 |
These findings suggest that the compound possesses potent anticancer properties, making it a candidate for further development.
In Vivo Studies
In vivo studies involving murine models have shown that administration of Baccatin III derivatives leads to significant tumor regression. For example, a study reported a 60% reduction in tumor size in mice treated with a similar oxazolidine derivative compared to control groups .
Synthetic Pathways
The synthesis of this compound involves several key steps:
- Protection of Amines : The Boc group is introduced to protect amine functionalities during the reaction sequence.
- Formation of Oxazolidine Ring : The oxazolidine ring is formed through cyclization reactions involving appropriate precursors.
- Final Coupling : The final product is obtained by coupling the modified baccatin backbone with the oxazolidine derivative.
Case Studies on Derivatives
A comparative analysis of synthesized derivatives shows that modifications at the C13 position significantly influence biological activity:
These studies highlight the importance of structural modifications in enhancing the therapeutic efficacy of baccatin derivatives.
Q & A
Q. Why do some studies report enhanced microtubule binding while others show no improvement over paclitaxel?
- Methodological Answer :
- Binding assays (e.g., fluorescence anisotropy) may differ in buffer conditions (e.g., GTP concentration).
- Structural analogs (e.g., TRC B648470 in ) with minor substituent changes can drastically alter binding kinetics.
Methodological Tables
Q. Table 1: Key Synthetic Intermediates and Their Roles
| Intermediate | Function | Source |
|---|---|---|
| tert-Butyl (R)-4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate | Chiral auxiliary for C13 coupling | |
| Baccatin III | Core taxane scaffold |
Q. Table 2: Analytical Techniques for Structural Validation
| Technique | Application | Critical Parameters |
|---|---|---|
| VT-NMR | Resolving dynamic conformers | Temperature range: -40°C to 25°C |
| Chiral HPLC | Enantiopurity assessment | Column: Chiralpak AD-H |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
